![molecular formula C7H9NO2 B3021336 1-Ethyl-1H-pyrrole-3-carboxylic acid CAS No. 1245534-90-0](/img/structure/B3021336.png)
1-Ethyl-1H-pyrrole-3-carboxylic acid
Overview
Description
“1-Ethyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the empirical formula C7H9NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-1H-pyrrole-3-carboxylic acid” consists of a pyrrole ring substituted with an ethyl group and a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving “1-Ethyl-1H-pyrrole-3-carboxylic acid” are not detailed in the literature, pyrrole compounds are known to undergo various chemical reactions. For instance, they can participate in metal-catalyzed conversions of primary diols and amines to form pyrroles .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Ethyl-1H-pyrrole-3-carboxylic acid” include a molecular weight of 139.152 , a density of 1.1±0.1 g/cm3 , and a boiling point of 282.9±13.0 °C at 760 mmHg .Scientific Research Applications
- Application : Researchers have developed organocatalytic approaches for constructing pyrroles. For instance, one study synthesized tetrasubstituted pyrroles using carbene precursors in the presence of NaOH and ethanol .
- Application : Pyrrole-3-carboxylic acid has been used to modify pencil graphite electrodes for electrochemical sensing. Researchers investigated its application in detecting neurotransmitters like dopamine and serotonin in blood serum and urine samples .
Organocatalysis and Synthesis of Pyrroles
Electrochemical Sensors and Biosensors
Antitubercular Activity
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that indole derivatives, which are structurally similar to pyrrole compounds, bind with high affinity to multiple receptors . This suggests that 1-Ethyl-1H-pyrrole-3-carboxylic acid may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-Ethyl-1H-pyrrole-3-carboxylic acid may interact with its targets in a way that modulates these biological activities.
properties
IUPAC Name |
1-ethylpyrrole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-8-4-3-6(5-8)7(9)10/h3-5H,2H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNSSMUWGMGBMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1H-pyrrole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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